molecular formula C17H13N3O2S B12917674 2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one CAS No. 64670-18-4

2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one

Cat. No.: B12917674
CAS No.: 64670-18-4
M. Wt: 323.4 g/mol
InChI Key: MDTDOZPXZXGSSL-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with a phenylethylthio group and a pyridinyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a phenylethylthio compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-2-yl)pyrimidin-4(1H)-one: Similar structure but with a different position of the pyridinyl group.

    2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-4-yl)pyrimidin-4(1H)-one: Another isomer with the pyridinyl group in a different position.

    2-((2-Oxo-2-phenylethyl)thio)-6-(quinolin-3-yl)pyrimidin-4(1H)-one: Contains a quinolinyl group instead of a pyridinyl group.

Uniqueness

The unique combination of the phenylethylthio and pyridinyl groups in 2-((2-Oxo-2-phenylethyl)thio)-6-(pyridin-3-yl)pyrimidin-4(1H)-one provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

64670-18-4

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

2-phenacylsulfanyl-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H13N3O2S/c21-15(12-5-2-1-3-6-12)11-23-17-19-14(9-16(22)20-17)13-7-4-8-18-10-13/h1-10H,11H2,(H,19,20,22)

InChI Key

MDTDOZPXZXGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CN=CC=C3

Origin of Product

United States

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